

Application Notes and Protocols for WWL113 in db/db Mice

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Compound of Interest

Compound Name: WWL113

Cat. No.: B15616075

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These application notes provide a comprehensive guide for the use of **WWL113**, a selective inhibitor of carboxylesterases Ces3 and Ces1f, in the context of metabolic research using the db/db mouse model of type 2 diabetes. The following sections detail the recommended dosage, administration protocols, and methods for assessing key metabolic parameters.

Introduction

WWL113 is a potent and selective inhibitor of carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f), enzymes primarily located in the endoplasmic reticulum of adipocytes and hepatocytes. These enzymes play a crucial role in the hydrolysis of stored triglycerides, a process known as lipolysis. By inhibiting Ces3 and Ces1f, **WWL113** effectively reduces basal lipolysis, leading to a decrease in the release of nonesterified free fatty acids (NEFAs) into circulation. In the db/db mouse model, which exhibits obesity, hyperglycemia, and insulin resistance, **WWL113** has been shown to ameliorate multiple features of the metabolic syndrome.

Data Presentation

Table 1: Recommended Dosage and Administration of WWL113 in db/db Mice

Parameter	Recommendation	Reference
Mouse Model	8-week-old male db/db mice	[1]
Dosage	30 mg/kg body weight	[1]
Administration Route	Oral gavage	[1]
Frequency	Once daily	[1]
Duration	3 weeks	[1]
Vehicle	10% DMSO in Corn Oil	[1]
Preparation	Prepare a 20.8 mg/mL stock solution of WWL113 in DMSO. For dosing, add 100 µL of the stock solution to 900 µL of corn oil to achieve a final concentration of 2.08 mg/mL.	[1]

Table 2: Summary of Expected Outcomes in db/db Mice Treated with WWL113

Parameter	Expected Outcome
Fasting Blood Glucose	Lowered
Glucose Tolerance	Enhanced
Plasma Insulin	Lowered
Plasma NEFAs	Lowered
Plasma Triglycerides (TGs)	Lowered
Total Cholesterol	Lowered
Body Weight Gain	Reduced

Experimental Protocols

Protocol 1: Preparation and Administration of WWL113 via Oral Gavage

Materials:

- **WWL113** compound
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Animal scale
- Oral gavage needles (20-22 gauge, 1.5 inches with a ball tip)
- 1 mL syringes

Procedure:

- Preparation of **WWL113** Dosing Solution (prepare fresh daily): a. Prepare a 20.8 mg/mL stock solution of **WWL113** in DMSO. b. For a 1 mL final dosing solution, add 100 μ L of the **WWL113** stock solution to 900 μ L of corn oil in a sterile microcentrifuge tube. c. Vortex the solution thoroughly to ensure a uniform suspension. This will result in a final concentration of 2.08 mg/mL.
- Animal Preparation: a. Weigh each mouse accurately to determine the correct dosing volume. b. The dosing volume can be calculated as follows: $\text{Volume (mL)} = (30 \text{ mg/kg} * \text{Body Weight (kg)}) / 2.08 \text{ mg/mL}$
- Oral Gavage Administration: a. Gently restrain the mouse by the scruff of the neck to immobilize the head. b. Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. c. Insert the gavage needle into the diastema (the gap between the incisors

and molars) and gently advance it along the roof of the mouth towards the esophagus. d. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition. e. Once the needle is in the esophagus, slowly dispense the calculated volume of the **WWL113** solution. f. Gently remove the gavage needle. g. Monitor the mouse for a few minutes to ensure there are no signs of distress or aspiration.

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

Materials:

- D-Glucose
- Sterile saline (0.9% NaCl)
- Glucometer and test strips
- Sterile syringes and needles (27-30 gauge)
- Animal scale
- Timer

Procedure:

- Animal Preparation: a. Fast the mice for 6 hours prior to the test, with free access to water.^[2] b. Weigh each mouse to calculate the glucose dose.
- Glucose Solution Preparation: a. Prepare a 20% D-glucose solution in sterile saline (e.g., dissolve 2 g of D-glucose in 10 mL of saline).
- IPGTT Procedure: a. At the end of the fasting period, obtain a baseline blood glucose reading (t=0 min) from a small tail snip. b. Administer D-glucose via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.^[3] c. Subsequent blood glucose measurements should be taken from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.^{[2][3]} d. Gently massage the tail to obtain a drop of blood for each measurement.

Protocol 3: Insulin Tolerance Test (ITT)

Materials:

- Human regular insulin
- Sterile saline (0.9% NaCl)
- Glucometer and test strips
- Sterile syringes and needles (27-30 gauge)
- Animal scale
- Timer

Procedure:

- Animal Preparation: a. Fast the mice for 4-6 hours prior to the test, with free access to water. [4] b. Weigh each mouse to calculate the insulin dose.
- Insulin Solution Preparation: a. Prepare a diluted insulin solution in sterile saline to achieve the desired final concentration for injection. A typical dose for db/db mice is 0.75 U/kg.[5]
- ITT Procedure: a. Obtain a baseline blood glucose reading (t=0 min) from a tail snip. b. Administer insulin via intraperitoneal (IP) injection. c. Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[6]

Protocol 4: Measurement of Plasma Lipids

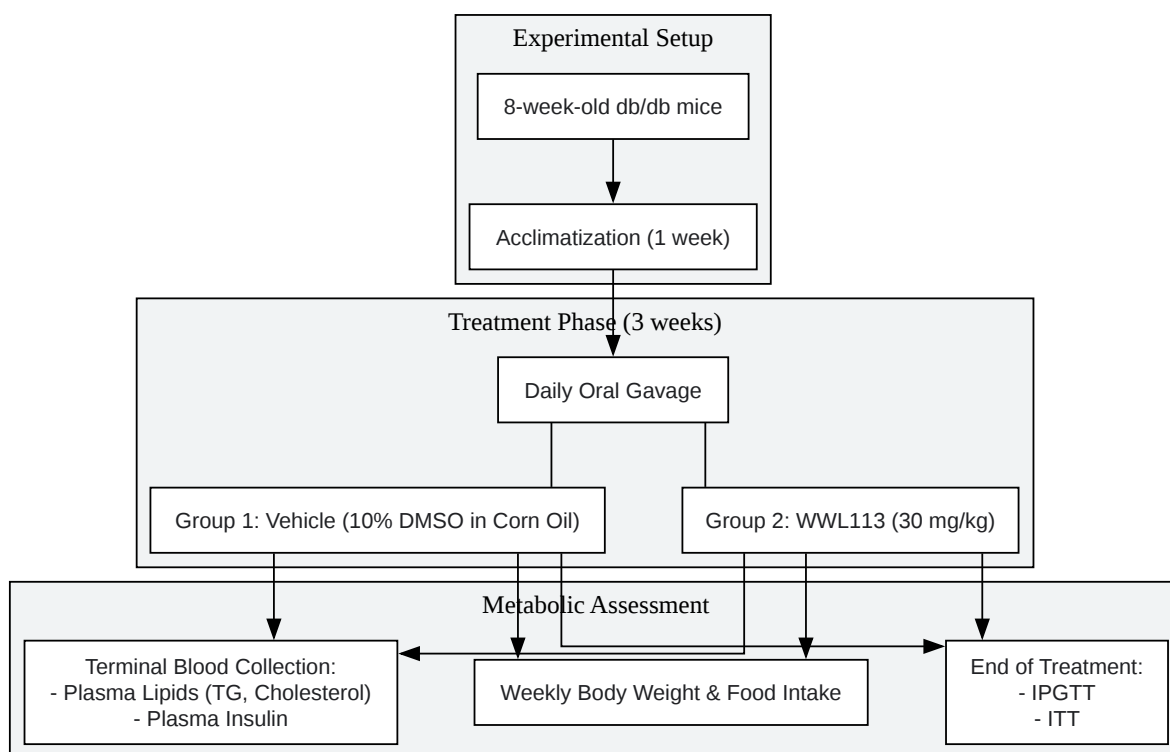
Materials:

- Blood collection tubes (e.g., with EDTA)
- Centrifuge
- Commercial enzymatic kits for triglycerides and total cholesterol

Procedure:

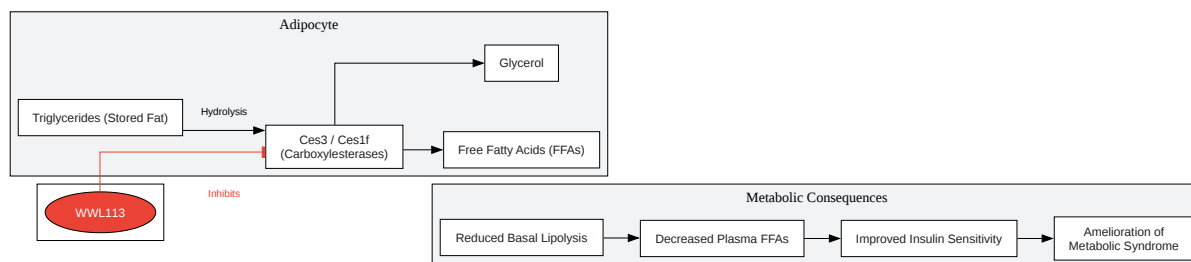
- **Blood Collection:** a. At the end of the 3-week treatment period, fast the mice overnight. b. Collect blood via a suitable method (e.g., retro-orbital sinus puncture or cardiac puncture under terminal anesthesia). c. Place the blood in tubes containing an anticoagulant (e.g., EDTA).
- **Plasma Separation:** a. Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C. b. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
- **Lipid Measurement:** a. Thaw the plasma samples on ice. b. Use commercially available enzymatic colorimetric kits to measure the concentrations of triglycerides and total cholesterol according to the manufacturer's instructions.

Mandatory Visualization



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Caption: Experimental workflow for evaluating **WWL113** in db/db mice.



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Caption: Signaling pathway of **WWL113** in adipocytes.

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